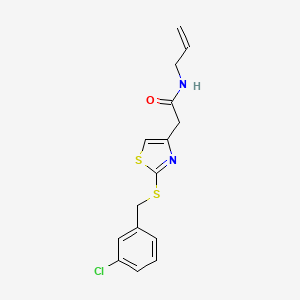
1-(2-Phenoxyethyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenoxyethyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a urea derivative that has been synthesized through different methods and has been found to exhibit significant biological activity. In
科学的研究の応用
Synthesis and Structural Relationships
The scientific research applications of urea derivatives, including compounds similar to 1-(2-Phenoxyethyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, often involve exploring their synthesis, structural activity relationships, and potential as receptor antagonists or inhibitors. For instance, a study by Fotsch et al. (2001) detailed the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. By optimizing the stereochemistry and various segments of the molecule, compounds with potent in vitro activity were developed, showcasing the urea analogues' role as antagonists in cellular assays (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Chemical Reactions and Complexation
Research also delves into the reactions of urea with other compounds and its role in complexation. For example, Tomita and Hse (1992) investigated the cocondensation of urea with methylolphenols under acidic conditions, leading to the formation of various benzylurea derivatives. This study provides insights into how urea interacts with other chemical entities, potentially leading to new material synthesis (Tomita & Hse, 1992). Similarly, Beijer et al. (1998) discussed the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, highlighting the urea derivatives' ability to form highly stable dimeric structures, which can be a valuable property in designing supramolecular assemblies (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Antimicrobial Activity and Synthesis of Novel Derivatives
In the realm of antimicrobial research, Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized and tested the antimicrobial activity of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, demonstrating the potential of urea-based compounds in developing new antimicrobial agents. The study underscores the utility of urea derivatives in creating compounds with significant biological activities (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Supramolecular Chemistry and Material Science
In material science and supramolecular chemistry, Corbin et al. (2001) explored the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This research highlights the role of urea derivatives in forming complex structures through hydrogen bonding, which could be harnessed for designing new materials or molecular assemblies (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
特性
IUPAC Name |
1-(2-phenoxyethyl)-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(21-11-12-26-18-9-5-2-6-10-18)22-14-17-13-19(24-15-23-17)16-7-3-1-4-8-16/h1-10,13,15H,11-12,14H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUOGPRRXKRXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Quinazolin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3015092.png)
![N-(2,5-difluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3015094.png)
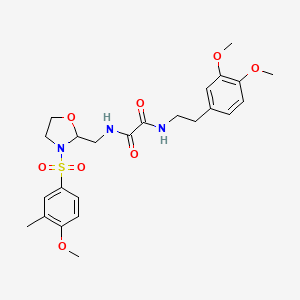
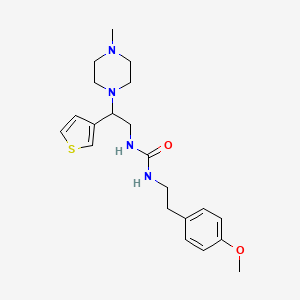
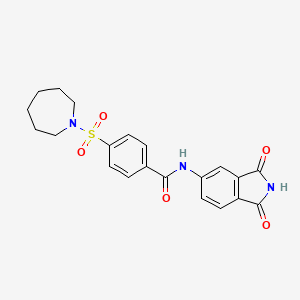
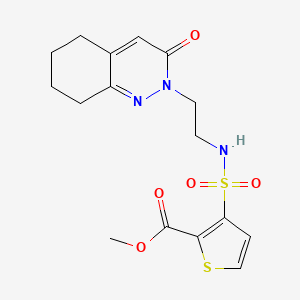
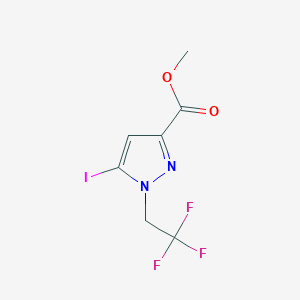
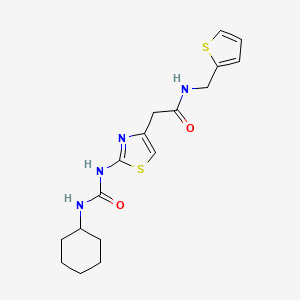
![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)

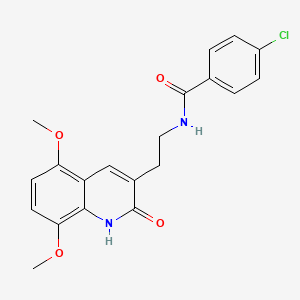
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
